2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H16FN3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a fluoropyridine moiety in its structure makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or interact with receptors in the central nervous system to exert its effects .
Comparison with Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: A similar compound with a piperazine and ethan-1-ol moiety but lacking the fluoropyridine group.
1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: Another related compound with a pyrazine group instead of a fluoropyridine.
Uniqueness: The presence of the fluoropyridine moiety in 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, thereby increasing its potential for various applications .
Properties
Molecular Formula |
C11H16FN3O |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
2-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H16FN3O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9H2 |
InChI Key |
AOUGCLDUBZOUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)F |
Origin of Product |
United States |
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